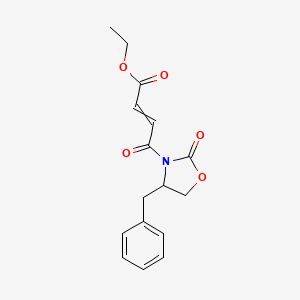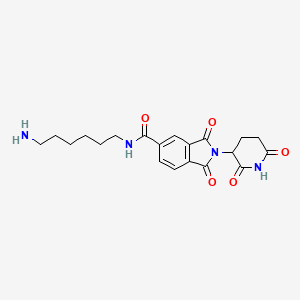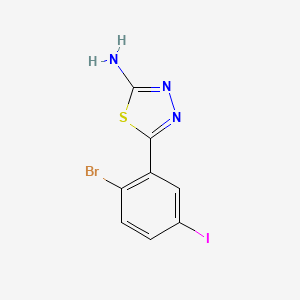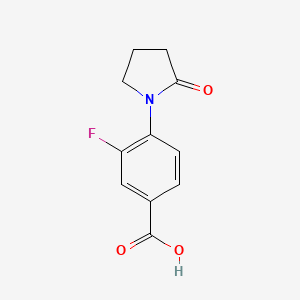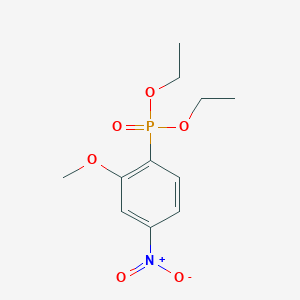
5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride involves several steps Typically, the starting material is 2,8-dimethylquinoline, which undergoes chlorination to introduce the chlorine atom at the 5-positionThe final step involves the formation of the hydrochloride salt .
Chemical Reactions Analysis
5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Scientific Research Applications
5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: It is used as a biochemical tool to study protein interactions and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industrial Applications: It is used in the synthesis of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of protein function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
5-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride can be compared with other quinoline derivatives, such as:
2,8-Dimethylquinoline: Lacks the chlorine and hydrazino groups, making it less reactive in certain biochemical applications.
5-Chloro-2-methyl-4-hydrazinoquinoline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The unique combination of the chlorine and hydrazino groups in this compound makes it particularly useful in specific research applications .
Properties
CAS No. |
1172873-09-4 |
|---|---|
Molecular Formula |
C11H13Cl2N3 |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
(5-chloro-2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-6-3-4-8(12)10-9(15-13)5-7(2)14-11(6)10;/h3-5H,13H2,1-2H3,(H,14,15);1H |
InChI Key |
JZVWPLLFUPPCJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C(=CC(=N2)C)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
![(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B13708972.png)

